Lipophilicity Advantage from 3-Ethyl Substitution
The 3-ethyl group on the target compound contributes substantially to its lipophilicity. The computed XLogP3-AA value from PubChem is 3.3, while vendor-reported experimental LogP values range from 3.78 (Leyan) to 4.64 (Hit2Lead) [1]. In contrast, the closest des-ethyl analog, 6-methoxy-2-methylquinoline-4-thiol (CAS 28102-96-7), has an ACD/LogP of 1.54 (ChemSpider) to 2.84 (Ambinter) . This represents a LogP increase of approximately 1.3–1.8 units for the target compound, indicating significantly higher lipophilicity and predicted membrane permeability.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (PubChem); vendor LogP = 3.78–4.64 |
| Comparator Or Baseline | 6-Methoxy-2-methylquinoline-4-thiol (CAS 28102-96-7): ACD/LogP = 1.54, vendor LogP = 2.84 |
| Quantified Difference | ΔLogP ≈ +1.3 to +1.8 units (target more lipophilic) |
| Conditions | Computed values (PubChem XLogP3-AA; ACD/LogP algorithm); vendor experimental LogP measurements |
Why This Matters
Higher LogP predicts improved passive membrane permeability, which is a critical parameter for cell-based assay performance and intracellular target engagement in screening campaigns.
- [1] PubChem. Compound Summary for CID 790792: XLogP3-AA = 3.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/332150-08-0; Hit2Lead. BB-5687634: LogP = 4.64. Available at: https://www.hit2lead.com/building-blocks/5687634; Leyan. Product No. 1521835: LogP = 3.78. Available at: https://www.leyan.com/332150-08-0.html. View Source
